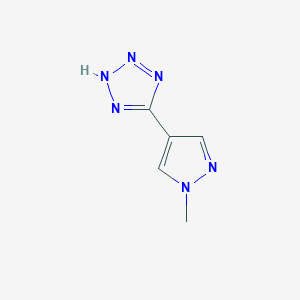
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole, also known as MPT, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPT is a heterocyclic compound that contains two nitrogen atoms and three carbon atoms, making it a versatile molecule for chemical modifications.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell signaling.
Biochemical and Physiological Effects
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In vitro studies have shown that 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole can reduce the severity of inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has several advantages for lab experiments, including its ease of synthesis, stability, and versatility for chemical modifications. However, 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole, including:
1. Development of new synthetic methods for 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole and its derivatives.
2. Investigation of the mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole and its derivatives.
3. Evaluation of the potential applications of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole and its derivatives in drug discovery, materials science, and analytical chemistry.
4. Study of the toxicity and pharmacokinetics of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole and its derivatives in vivo.
5. Exploration of the potential synergistic effects of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole and other drugs or compounds in various applications.
Synthesis Methods
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole can be achieved through various methods, including the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with sodium azide, followed by the reduction of the resulting azide with hydrazine hydrate. Another method involves the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction with sodium azide and hydrazine hydrate.
Scientific Research Applications
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In materials science, 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In analytical chemistry, 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole has been used as a reagent for the determination of metal ions in various samples.
properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1-11-3-4(2-6-11)5-7-9-10-8-5/h2-3H,1H3,(H,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVWSJZLOIWPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Aminomethyl)piperidin-1-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B7589540.png)

![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589557.png)
![4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid](/img/structure/B7589566.png)



![2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)
![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)
![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)